molecular formula C9H20N2O B13290035 3-Amino-2-(1-methylpiperidin-4-YL)propan-1-OL

3-Amino-2-(1-methylpiperidin-4-YL)propan-1-OL

Cat. No.: B13290035
M. Wt: 172.27 g/mol
InChI Key: BPFIDQTXSXFYCR-UHFFFAOYSA-N
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Description

3-Amino-2-(1-methylpiperidin-4-yl)propan-1-ol: is a chemical compound with the molecular formula C9H20N2O It is characterized by the presence of an amino group, a hydroxyl group, and a piperidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(1-methylpiperidin-4-yl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylpiperidine and epichlorohydrin.

    Reaction with Epichlorohydrin: 1-Methylpiperidine is reacted with epichlorohydrin under basic conditions to form an intermediate epoxide.

    Amination: The epoxide intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(1-methylpiperidin-4-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3-Amino-2-(1-methylpiperidin-4-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(1-methylpiperidin-4-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions, influencing biological pathways and processes. The piperidine ring provides structural stability and enhances its binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(1-methylpiperidin-4-yl)ethanol: Similar structure but with a shorter carbon chain.

    3-Amino-2-(1-ethylpiperidin-4-yl)propan-1-ol: Similar structure but with an ethyl group instead of a methyl group.

    3-Amino-2-(1-methylpyrrolidin-4-yl)propan-1-ol: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

3-Amino-2-(1-methylpiperidin-4-yl)propan-1-ol is unique due to its specific combination of functional groups and the presence of a methyl-substituted piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

3-amino-2-(1-methylpiperidin-4-yl)propan-1-ol

InChI

InChI=1S/C9H20N2O/c1-11-4-2-8(3-5-11)9(6-10)7-12/h8-9,12H,2-7,10H2,1H3

InChI Key

BPFIDQTXSXFYCR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C(CN)CO

Origin of Product

United States

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